3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is a unique organosilicon compound It features a benzoxadisiline core, which is a silicon-containing heterocycle, and is substituted with hexyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline typically involves the reaction of appropriate silanes with benzoxadisiline precursors under controlled conditions. Commonly, the reaction is carried out in the presence of a catalyst such as platinum or palladium to facilitate the formation of the silicon-oxygen bonds. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity. Additionally, scaling up the reaction requires optimization of reaction parameters to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles such as alkoxides or amines; reactions may require catalysts and are often performed under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized benzoxadisiline compounds.
Scientific Research Applications
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicone resins and coatings.
Mechanism of Action
The mechanism of action of 3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline involves its interaction with various molecular targets. The silicon centers can form strong bonds with oxygen and other electronegative atoms, which can influence the compound’s reactivity and stability. The pathways involved in its reactions often include the formation and cleavage of silicon-oxygen bonds, which are crucial for its function in various applications.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetramethylhexane: A structurally similar compound but lacks the benzoxadisiline core.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another silicon-containing compound with a different core structure.
Uniqueness
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is unique due to its benzoxadisiline core, which imparts distinct chemical and physical properties
Properties
CAS No. |
139767-72-9 |
---|---|
Molecular Formula |
C17H30OSi2 |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
3-hexyl-1,1,4,4-tetramethyl-3H-2,1,4-benzoxadisiline |
InChI |
InChI=1S/C17H30OSi2/c1-6-7-8-9-14-17-18-20(4,5)16-13-11-10-12-15(16)19(17,2)3/h10-13,17H,6-9,14H2,1-5H3 |
InChI Key |
MKJRUWSXRAWEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1O[Si](C2=CC=CC=C2[Si]1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.